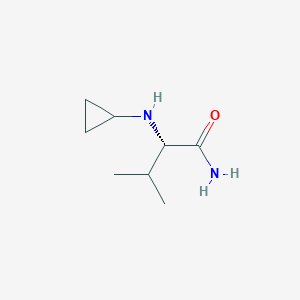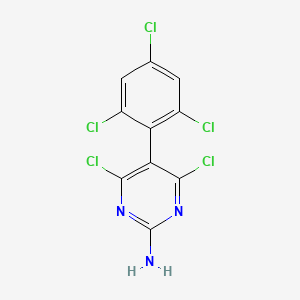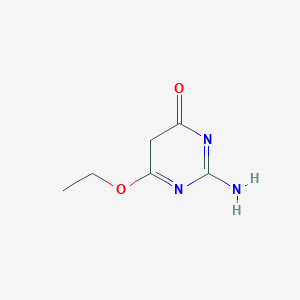![molecular formula C12H11N3O B13096229 6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
6-Ethoxyimidazo[2,1-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyimidazo[2,1-a]phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds known for their significant biological and pharmacological activities. The structure of this compound consists of an imidazo ring fused with a phthalazine ring, with an ethoxy group attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyimidazo[2,1-a]phthalazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with phthalic anhydride or its derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding imidazo[2,1-a]phthalazine-6-carboxylic acid.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazo[2,1-a]phthalazine derivatives with various functional groups.
Scientific Research Applications
6-Ethoxyimidazo[2,1-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxyimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazo ring structure but differ in the fused ring system.
Phthalazinones: These derivatives have a similar phthalazine core but with different substituents and functional groups.
Uniqueness: 6-Ethoxyimidazo[2,1-a]phthalazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-ethoxyimidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-10-6-4-3-5-9(10)11-13-7-8-15(11)14-12/h3-8H,2H2,1H3 |
InChI Key |
VOZMGUFRRZRVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=CN=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)



![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)


